![molecular formula C17H22N4O4S B2938450 5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899960-65-7](/img/structure/B2938450.png)

5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

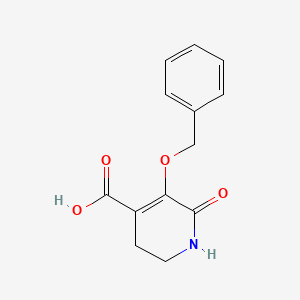

The compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often associated with a wide range of biological activities and are found in many important natural and synthetic compounds, including vitamins, antibiotics, and anticancer agents .

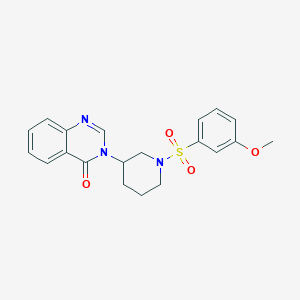

Molecular Structure Analysis

The compound contains a pyrido[2,3-d]pyrimidine core, which is a fused ring structure containing a pyridine and a pyrimidine ring . It also has a morpholino group, which is a common structural motif in medicinal chemistry.Wissenschaftliche Forschungsanwendungen

Photophysical Properties and pH-Sensing Application

Research on pyrimidine-phthalimide derivatives emphasizes the development of novel colorimetric pH sensors and logic gates. The study by Han Yan et al. (2017) showcases the design and synthesis of atypical AIE chromophores based on a donor–π–acceptor (D–π–A) configuration, exhibiting solid-state fluorescence and positive solvatochromism. These properties underline the potential for creating sensitive and reversible pH-sensors, contributing significantly to the development of diagnostic tools and environmental monitoring systems Han Yan et al., 2017.

Antimicrobial and Antitumor Activities

The exploration of benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone as presented by A. Abu‐Hashem et al. (2020), reveals their potential as anti-inflammatory, analgesic agents, and selective COX-2 inhibitors. This research underlines the versatility of pyrimidine derivatives in developing new therapeutic agents, highlighting their role in addressing inflammation-related disorders and pain management A. Abu‐Hashem et al., 2020.

Synthesis and Characterization of Novel Compounds

The study of polyfunctional fused heterocyclic compounds by H. Hassaneen et al. (2003) and its parallel publication in ChemInform (2003) delve into the synthesis and characterization of novel compounds, demonstrating the breadth of chemical reactions and products attainable from pyrimidine derivatives. These findings are crucial for the chemical synthesis community, offering new pathways for creating compounds with potential biological or material applications H. Hassaneen et al., 2003.

Catalysis and Green Chemistry

The work on using thiourea dioxide in water as a recyclable catalyst by Sanny Verma and S. Jain (2012) presents an environmentally friendly approach to synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives. This research emphasizes the significance of green chemistry principles in the synthesis of pyrimidine derivatives, offering a sustainable and efficient method that aligns with the goals of reducing hazardous waste and enhancing reaction efficiencies Sanny Verma and S. Jain, 2012.

Wirkmechanismus

Thienopyrimidine Derivatives

Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development .

Targets and Mode of Action

Thienopyrimidine derivatives have been found to inhibit various enzymes and pathways . For instance, they have been found to inhibit protein kinases (PKs), which play key roles in several signal transduction pathways . Mutations in PKs can lead to oncogenesis and these mutations are critical to the progression of cancer . Therefore, PK inhibitors have become increasingly important in cancer treatment .

Biochemical Pathways

Thienopyrimidine derivatives can affect several biochemical pathways. For example, they can inhibit the action of protein kinases, which can lead to metastasis and drug resistance . Other targets that can be inhibited to give effective anticancer drugs include topoisomerases , tubulin polymerization , and histone deacetylase (HDAC) .

Result of Action

The result of the action of thienopyrimidine derivatives can vary depending on the specific compound and its targets. In general, they have been found to have anticancer effects .

Eigenschaften

IUPAC Name |

5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-10-7-21(8-11(2)25-10)13(22)9-26-12-5-6-18-15-14(12)16(23)20(4)17(24)19(15)3/h5-6,10-11H,7-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTYJWIMOGPYOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2938369.png)

![11-[2-(4-Morpholinyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2938372.png)

![5-[(Pentafluorophenoxy)methyl]-2-furoic acid](/img/structure/B2938373.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2938374.png)

![4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2938380.png)

![2-[cyano(3-ethylphenyl)amino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2938381.png)

![2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride](/img/structure/B2938383.png)

![2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2938387.png)